2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene

Catalog No.
S622839
CAS No.
8007-80-5
M.F
C19H22O2
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]ben...

CAS Number

8007-80-5

Product Name

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene

IUPAC Name

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C10H12O2.C9H10/c1-3-4-8-5-6-9(11)10(7-8)12-2;1-2-6-9-7-4-3-5-8-9/h3,5-7,11H,1,4H2,2H3;2-8H,1H3/b;6-2+

InChI Key

JKTRXPUEIZZFGE-RPPWHJSFSA-N

SMILES

CC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O

Solubility

1 volume in 3 volumes of 70% ethanol at 20 °C (Cassia oil); 1 volume in 2 volumes of 70% ethanol at 20 °C (Cinnamon leaf oil); 1 volume in at least 3 volumes of 70% ethanol (Cinnamon bark oil)
Slightly soluble in wate

Canonical SMILES

CC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O

Isomeric SMILES

C/C=C/C1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O

Antibacterial Properties

Cassia oil, extracted from the leaves or bark of Cinnamomum cassia, has been shown to possess antibacterial properties against various bacterial strains, including multidrug-resistant ones. The main active compound responsible for this effect is believed to be cinnamaldehyde, although other components in the oil may also contribute [, ].

Studies have demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae [, ].

However, it's important to note that research is still ongoing, and the optimal concentration and application method of cassia oil for antibacterial purposes require further investigation [].

Anti-inflammatory Effects

Cassia oil exhibits anti-inflammatory properties, potentially offering benefits in managing inflammatory conditions. Studies suggest that cinnamaldehyde, the major component of the oil, plays a role in this effect by inhibiting the production of inflammatory mediators like cytokines [].

Research using cell models indicates that cassia oil can suppress inflammatory responses triggered by lipopolysaccharide, a substance known to activate the immune system and contribute to inflammation [].

Further research is needed to determine the potential of cassia oil for treating inflammatory diseases in humans, and the safety and efficacy of its various delivery methods need to be carefully evaluated [].

Other Potential Applications

Scientific research is exploring various other potential applications of cassia oil. Some preliminary studies suggest its potential benefits in:

  • Antioxidant activity: Cassia oil may possess antioxidant properties, which could help protect cells from damage caused by free radicals [].
  • Anticancer properties: Some studies have shown that cassia oil exhibits antitumor effects in certain cancer cell lines, but further research is needed to understand its potential for cancer treatment [].
  • Blood sugar control: Limited research suggests that cassia oil may improve blood sugar control, but more studies are needed to confirm this effect and determine its safety and efficacy for diabetes management [].

2-Methoxy-4-prop-2-enylphenol, also known as eugenol, is a phenolic compound with the molecular formula C10H12O2C_{10}H_{12}O_2 and a molecular weight of approximately 164.2 g/mol. This compound is characterized by a methoxy group and a prop-2-enyl side chain attached to a phenolic ring. It appears as a pale yellow to yellow liquid with a characteristic clove-like aroma, making it widely recognized in the flavoring and fragrance industries. Eugenol is slightly soluble in water but miscible with organic solvents like ethanol and ether .

The mechanism of action for cassia oil's various effects is still being investigated. Cinnamaldehyde, the major component, is believed to be responsible for most of its bioactivity. Here are some proposed mechanisms:

  • Antimicrobial activity: Cinnamaldehyde disrupts the cell membranes of bacteria and fungi, leading to cell death [].
  • Antioxidant activity: Cinnamaldehyde acts as a free radical scavenger, protecting cells from oxidative damage [].
  • Anti-inflammatory activity: Cinnamaldehyde may inhibit the production of inflammatory mediators, potentially reducing inflammation.
, including:

  • Alkylation: The methoxy group can be substituted, leading to derivatives that possess different biological activities.
  • Oxidation: Under oxidative conditions, eugenol can form various products, including quinones.
  • Isomerization: Eugenol can be converted into isoeugenol through heating under specific conditions, which involves rearranging the double bond in the prop-2-enyl group .

Eugenol exhibits significant biological activities, including:

  • Antioxidant Properties: It has been shown to inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage .
  • Antimicrobial Activity: Eugenol demonstrates antibacterial and antifungal effects against various pathogens, making it useful in food preservation and medicinal applications .
  • Analgesic and Anti-inflammatory Effects: It has been traditionally used in dentistry for its analgesic properties and is being studied for potential therapeutic uses in pain management .

Eugenol finds extensive applications across various fields:

  • Flavoring Agent: It is commonly used in food products for its aromatic properties.
  • Fragrance Industry: Due to its pleasant scent, eugenol is utilized in perfumes and cosmetics.
  • Pharmaceuticals: Its antimicrobial and analgesic properties make it an ingredient in dental products and topical analgesics.
  • Pesticides and Preservatives: Eugenol has applications as a natural pesticide due to its insecticidal properties .

Research has indicated that eugenol can interact with various biological systems:

  • Synergistic Effects with Other Compounds: Studies have shown that eugenol can enhance the efficacy of certain antibiotics when used in combination therapies.
  • Mechanisms of Action: Its antioxidant activity may involve scavenging free radicals and chelating metal ions, which can prevent oxidative stress in biological systems .

Similar Compounds

Several compounds share structural similarities with eugenol, each possessing unique properties:

Compound NameMolecular FormulaKey Features
IsoeugenolC10H12O2C_{10}H_{12}O_2Geometric isomer of eugenol; used in fragrances
AllylbenzeneC9H10C_9H_{10}Simple allyl derivative; less complex structure
4-Allyl-2-methoxyphenolC10H12O2C_{10}H_{12}O_2Direct precursor to eugenol; similar properties
Eugenyl acetateC12H14O3C_{12}H_{14}O_3Ester derivative; used for flavoring
1-Hydroxy-2-methoxy-4-prop-1-enylbenzeneC10H12O3C_{10}H_{12}O_3Hydroxy derivative; potential for different reactivity

Eugenol's unique combination of properties—its aromatic profile, biological activities, and versatility—distinguishes it from these similar compounds. Its applications span from culinary uses to medicinal applications, showcasing its importance in both natural and synthetic contexts .

Physical Description

Liquid

Density

1.052-1.070 at 20/20 °C (Cassia oil); 1.037-1.053 at 20/20 °C (Cinnamon leaf oil); 1.010-1.030 at 25/25 °C (Cinnamon bark oil)

GHS Hazard Statements

Aggregated GHS information provided by 324 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 324 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 323 of 324 companies with hazard statement code(s):;
H311 (12.69%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (99.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (87.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (16.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

8015-91-6
8007-80-5

Use Classification

Cosmetics -> Hair conditioning; Masking; Oral care

Methods of Manufacturing

/ESSENTIAL OIL/ OBTAINED BY STEAM DISTILLATION OF THE BARK WITH YIELDS OF 0.5-1.0%.
Cinnamon bark oil (8007-80-5) is obtained by steam distillation of the dried inner bark of the cinnamon tree. Cassia oil is obtained by steam distillation of the leaves and twigs of Cinnamomum cassia Blume. Cinnamon leaf oil is obtained by steam distillation of the cinnamon tree Cinnamomum zeylanicum.

General Manufacturing Information

Cassia oil: ACTIVE
/CINNAMON/ CINNAMON BARK- CEYLON, SAIGON, & CHINESE: GRAS (I), (II); CINNAMON LEAF- CEYLON, SAIGON, & CHINESE: GRAS (II).
SINCE LEAD CONTAINERS ARE USUALLY USED WHEN OIL IS SHIPPED FROM CHINA, A TEST FOR HEAVY METALS IS NECESSARY.
THE POUNDS OF /CINNAMON CEYLON/ ESSENTIAL OIL NEEDED TO REPLACE 100 LB OF DRY COMMERCIAL QUALITY SPICE OR HERB IS 0.5 LB.
REPORTED USES: CINNAMON BARK OIL...IN...NON-ALCOHOLIC BEVERAGES 5.5 PPM; ICE CREAM, ICES, ETC 18 PPM; CANDY 80 PPM; BAKED GOODS 110 PPM; CHEWING GUM 620 PPM; CONDIMENTS 25 PPM; MEATS 50 PPM.
REPORTED USES: CINNAMON LEAF OIL...IN...NON-ALCOHOLIC BEVERAGES 6.8 PPM; ICE CREAM, ICES, ETC 3.4 PPM; CANDY 32 PPM; BAKED GOODS 54 PPM; GELATINS & PUDDINGS 0.20 PPM; CHEWING GUM 160-520 PPM; CONDIMENTS 20-78 PPM; PICKLES 32-48 PPM; SPICED FRUITS 3.0 PPM.

Analytic Laboratory Methods

OFFICIAL FINAL ACTION. METHOD 1 & 2 DETERMINATION OF SPECIFIC GRAVITY; METHOD 3, GAS CHROMATOGRAPHY. 19.112. MEASUREMENT OF OIL USING BABCOCK MILK TEST BOTTLE.
AOAC 950.45. Alcohol in Cassia, Cinnamon, and Clove Extracts.
AOAC 932.10. Oil in Cassia, Cinnamon, and Clove Extracts.

Storage Conditions

KEEP WELL CLOSED, COOL, & PROTECTED FROM LIGHT

Stability Shelf Life

DARKENS & THICKENS ON EXPOSURE TO AIR
GOOD TO FAIR /CINNAMON LEAF, OIL/

Dates

Modify: 2023-08-15

Explore Compound Types